2,5-Dibromo-N,N-dimethylaniline
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Overview
Description
2,5-Dibromo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms and a dimethylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-N,N-dimethylaniline can be synthesized through the bromination of N,N-dimethylaniline. The process involves the reaction of N,N-dimethylaniline with bromine in the presence of a suitable solvent, such as acetic acid or methanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N,N-dimethylaniline is reacted with bromine in a controlled environment. The use of automated systems ensures consistent product quality and minimizes the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of N,N-dimethylaniline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium thiocyanate (KSCN) in methanol or acetic acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Aryl thiocyanates or other substituted derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: N,N-dimethylaniline.
Scientific Research Applications
2,5-Dibromo-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials, such as conducting polymers and nanocomposites.
Biological Studies: It serves as a model compound in studies related to enzyme activity and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-N,N-dimethylaniline involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the dimethylamino group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can also act as a ligand, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-dimethylaniline
- 2,5-Dimethylaniline
- N,N-Dimethylaniline
Uniqueness
2,5-Dibromo-N,N-dimethylaniline is unique due to the presence of two bromine atoms, which significantly alter its chemical reactivity compared to its mono-brominated or non-brominated counterparts. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
60573-63-9 |
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Molecular Formula |
C8H9Br2N |
Molecular Weight |
278.97 g/mol |
IUPAC Name |
2,5-dibromo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
InChI Key |
ULXVEUKTIACPBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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